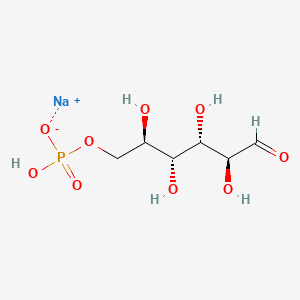
甘露糖-6-磷酸钠
描述
Sodium mannose 6-phosphate (M6P) is a molecule that plays a significant role in many metabolic pathways . It is converted to fructose 6-phosphate by mannose phosphate isomerase . M6P is a key targeting signal for acid hydrolase precursor proteins that are destined for transport to lysosomes .
Synthesis Analysis
A cost-effective enzyme catalytic synthesis method of M6P has been explored, using polyphosphate-dependent mannose kinase from Arthrobacter species . This synthesis uses polyphosphate to replace expensive ATP, making it greener and safer than chemical synthesis . The conversion was 99.17% successful under the optimal reaction conditions .Molecular Structure Analysis
The chemical formula of Sodium mannose 6-phosphate is C6H12NaO9P . Its exact mass is 282.01 and its molecular weight is 282.120 .Chemical Reactions Analysis
The synthesis of M6P involves the use of polyphosphate to replace ATP . Key factors such as metal ions, temperature, and substrate addition have been investigated for their effects on this enzymatic reaction .Physical And Chemical Properties Analysis
Sodium mannose 6-phosphate is a solid that is soluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid conditions .科学研究应用
肌腱修复和愈合
- 肌腱愈合: 甘露糖-6-磷酸钠 (M6P) 已被研究其增强肌腱修复结果的潜力。然而,一项研究发现,虽然 M6P 是安全且耐受的,但它并没有显着改善肌腱断裂后的手指活动范围 (Lees 等,2015).
- 粘连预防: 在一项涉及兔子的研究中发现,M6P 可以有效防止吻合后屈肌腱粘连的形成。观察到 M6P 可以抑制转化生长因子 (TGF)-β1 的功能,从而防止肌腱损伤后的粘连形成 (Xia 等,2012).
癌症治疗应用
- 癌症治疗: M6P 受体正在癌症治疗中靶向递送系统中进行探索。用 M6P 修饰纳米载体的表面可以选择性地将治疗剂递送至癌细胞,在免疫治疗和基因治疗以及诊断中显示出前景 (Dalle Vedove 等,2018).
生物信息学分析和治疗应用
- 癌症中的生物信息学分析: 一项关于头颈部鳞状细胞癌的研究发现,M6P 诱导肿瘤细胞凋亡并抑制葡萄糖代谢。它突出了 M6P 在口腔鳞状细胞癌联合治疗中的潜力 (Yao 等,2021).
细胞表面受体调控
- 细胞表面受体的调控: M6P 与其他生长因子一起,可以刺激甘露糖 6-磷酸/IGF II 受体从内部膜重新分布到细胞表面。据认为这种效应是由 Gs 和 Gi 样蛋白介导的 (Braulke 等,1989).
酶促生产和应用
- 酶促生产: M6P 可以由葡甘露糖激酶使用无机多磷酸盐合成,而不涉及 ATP。该方法被认为适用于进一步生产 M6P (Parveen 等,2017).
- 成本效益合成: 一项研究探索了一种使用来自假单胞菌属的聚磷酸依赖性甘露糖激酶的 M6P 酶催化合成方法,展示了高转化效率和工业应用潜力 (Zhu 等,2019).
胞饮作用和糖苷酶
- 糖苷酶的胞饮作用: M6P 被证明是人成纤维细胞中各种酶制剂胞饮作用的有效抑制剂。这表明磷己糖识别是溶酶体糖苷酶胞饮作用的普遍特征 (Kaplan 等,1977).
血液样本中的葡萄糖保存
- 血液样本中葡萄糖的保存: 发现 D-甘露糖可以抑制红细胞中的糖酵解,使其成为血液样本中葡萄糖测量的有效防腐剂 (Nakashima 等,1987).
代谢和毒性研究
- 甘露糖代谢和毒性: 一项关于志贺氏菌甘露糖代谢的研究表明,甘露糖 6-磷酸积累可以在没有进一步代谢的情况下发生,表明甘露糖 6-磷酸对生长有毒性作用 (Rager 等,2000).
作用机制
Target of Action
Sodium mannose 6-phosphate (M6P) primarily targets the mannose 6-phosphate receptor (M6PR) . This receptor is closely related to many metabolic pathways in cells . M6P also plays a crucial role in the formation of lysosomal enzymes by transferring phosphate groups to mannose .
Mode of Action
M6P interacts with its target, the M6PR, which indirectly affects the cellular signaling pathway . The M6PR binds to a variety of cell membrane surfaces as well as signaling molecules of intracellular signaling pathways . This interaction results in changes in the cellular signaling pathway and influences various metabolic processes.
Biochemical Pathways
M6P is involved in many metabolic pathways in living organisms, such as gluconeogenesis, fatty acid synthesis, and amino acid synthesis . It is produced during the formation of lysosomal enzymes by the transfer of phosphate groups to mannose . It is formed on the terminal mannose residue and is an important marker substance of glycoproteins .
Pharmacokinetics
It is known that m6p is involved in many metabolic pathways and has important applications in the treatment of diseases . More research is needed to fully understand the ADME properties of M6P and their impact on its bioavailability.
Result of Action
The action of M6P results in changes in the cellular signaling pathway and influences various metabolic processes . It plays a crucial role in the formation of lysosomal enzymes, affecting the function of these enzymes and the metabolic processes they are involved in .
Action Environment
The action of M6P can be influenced by various environmental factors. For instance, the presence of metal ions, temperature, and substrate addition can affect the enzymatic reaction involving M6P . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of M6P.
安全和危害
未来方向
生化分析
Biochemical Properties
Sodium mannose 6-phosphate is a key molecule in the mannose 6-phosphate receptor pathway. It interacts with several enzymes and proteins, including mannose phosphate isomerase, which converts it to fructose 6-phosphate . This conversion is crucial for the glycolytic pathway and other metabolic processes. Sodium mannose 6-phosphate also binds to mannose 6-phosphate receptors, which are transmembrane glycoproteins that facilitate the transport of lysosomal enzymes from the trans-Golgi network to lysosomes . These interactions are essential for the proper targeting and functioning of lysosomal enzymes.
Cellular Effects
Sodium mannose 6-phosphate has significant effects on various cell types and cellular processes. It influences cell function by regulating the transport and localization of lysosomal enzymes. This regulation is critical for maintaining cellular homeostasis and preventing the accumulation of undigested macromolecules . Sodium mannose 6-phosphate also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of lysosomal enzymes and their receptors . These effects are vital for the proper functioning of cells and the prevention of lysosomal storage diseases.
Molecular Mechanism
The molecular mechanism of sodium mannose 6-phosphate involves its binding to mannose 6-phosphate receptors. These receptors recognize and bind to the mannose 6-phosphate tag on lysosomal enzymes, facilitating their transport to lysosomes . This binding interaction is crucial for the proper targeting and functioning of lysosomal enzymes. Sodium mannose 6-phosphate also plays a role in enzyme inhibition and activation by modulating the activity of mannose phosphate isomerase and other enzymes involved in its metabolic pathway . These molecular interactions are essential for maintaining cellular homeostasis and preventing lysosomal storage diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium mannose 6-phosphate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that sodium mannose 6-phosphate is relatively stable under physiological conditions, but its degradation can lead to the loss of its biological activity . Long-term exposure to sodium mannose 6-phosphate in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, particularly in the regulation of lysosomal enzyme activity .
Dosage Effects in Animal Models
The effects of sodium mannose 6-phosphate vary with different dosages in animal models. At low doses, it has been shown to enhance the targeting and transport of lysosomal enzymes, improving cellular function and preventing the accumulation of undigested macromolecules . At high doses, sodium mannose 6-phosphate can have toxic or adverse effects, including the disruption of cellular homeostasis and the induction of lysosomal storage diseases . These dosage-dependent effects highlight the importance of carefully regulating the administration of sodium mannose 6-phosphate in therapeutic applications.
Metabolic Pathways
Sodium mannose 6-phosphate is involved in several metabolic pathways, including glycolysis and the mannose 6-phosphate receptor pathway . It is converted to fructose 6-phosphate by mannose phosphate isomerase, which is then utilized in glycolysis and other metabolic processes . Sodium mannose 6-phosphate also interacts with enzymes and cofactors involved in the synthesis and degradation of lysosomal enzymes . These interactions are essential for maintaining cellular homeostasis and preventing lysosomal storage diseases.
Transport and Distribution
The transport and distribution of sodium mannose 6-phosphate within cells and tissues are mediated by mannose 6-phosphate receptors . These receptors facilitate the transport of lysosomal enzymes from the trans-Golgi network to lysosomes, ensuring their proper localization and function . Sodium mannose 6-phosphate is also distributed to various cellular compartments, including the cytoplasm and lysosomes, where it plays a crucial role in regulating enzyme activity and cellular metabolism .
Subcellular Localization
Sodium mannose 6-phosphate is primarily localized in the lysosomes, where it plays a crucial role in the targeting and transport of lysosomal enzymes . It is also found in the trans-Golgi network, where it interacts with mannose 6-phosphate receptors to facilitate the transport of lysosomal enzymes . The subcellular localization of sodium mannose 6-phosphate is essential for its biological activity and its role in maintaining cellular homeostasis.
属性
IUPAC Name |
sodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1/t3-,4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLNVXMRZXIII-MVNLRXSJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021526 | |
| Record name | Sodium mannose 6-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70442-25-0 | |
| Record name | Sodium mannose 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070442250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium mannose 6-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM MANNOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Q39V6076 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)
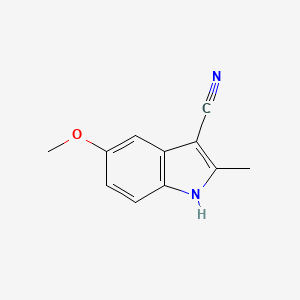

![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)
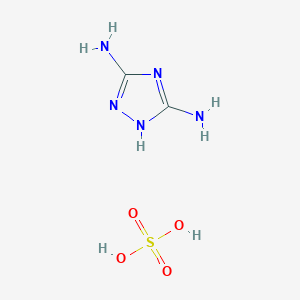
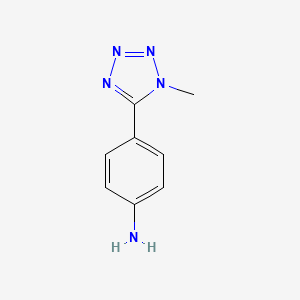

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
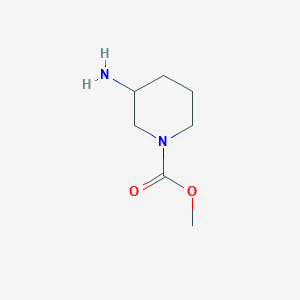
![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)
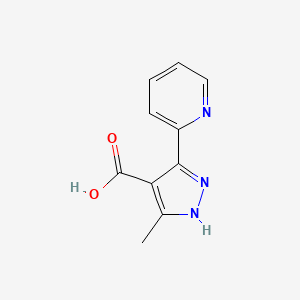
![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)